tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate structure elucidation
tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
Introduction: Contextualizing a Versatile Synthetic Intermediate
tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate is a polysubstituted aromatic compound derived from gallic acid, a naturally occurring phenolic acid known for its antioxidant properties.[1][2] The strategic placement of its functional groups—a sterically hindered tert-butyl ester, two benzyl ether protecting groups, and a bromine atom—makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, while the benzyl ethers protect the phenolic hydroxyls. The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions.
Given its role as a synthetic building block, unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final target molecules. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of modern spectroscopic analysis. We will explore not just the "what" but the "why" of each analytical step, providing a self-validating framework for researchers and drug development professionals.
Part 1: The Analytical Strategy - A Multi-Pronged Approach
This workflow ensures that each piece of data is cross-validated by another, forming a robust and trustworthy structural assignment.
Figure 1: A logical workflow for the structure elucidation of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate.
Part 2: Mass Spectrometry - Defining the Molecular Boundaries
Mass spectrometry (MS) is the first critical step, providing the molecular weight and elemental formula. For a halogenated compound like this, it offers an immediate and definitive clue.
Core Insight: The presence of bromine is unequivocally confirmed by its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion ([M]⁺) and any bromine-containing fragments, separated by 2 mass units.
Expected Mass Spectrometric Data
| Ion/Fragment | Description | Calculated m/z | Key Finding |
| [M]⁺ | Molecular Ion (with ⁷⁹Br) | 468.10 | Confirms molecular weight. |
| [M+2]⁺ | Molecular Ion (with ⁸¹Br) | 470.10 | Confirms the presence of one bromine atom (1:1 ratio with [M]⁺). |
| [M - C₄H₉]⁺ | Loss of tert-butyl group | 411.03 | Indicates the presence of a labile tert-butyl ester. |
| [M - C₄H₈]⁺ | Loss of isobutylene | 412.04 | A common fragmentation pathway for tert-butyl esters. |
| [C₇H₇]⁺ | Benzyl/Tropylium ion | 91.05 | Confirms the presence of benzyloxy groups. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or dichloromethane).
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Ionization: Utilize Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for soft ionization to preserve the molecular ion.
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Analysis: Acquire the spectrum on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, allowing for the confident determination of the elemental formula (C₂₅H₂₅BrO₄).
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Data Interpretation: Look for the [M]⁺ and [M+2]⁺ peaks with a ~1:1 intensity ratio. Analyze the fragment ions to corroborate the presence of the tert-butyl and benzyl moieties.
Part 3: Infrared Spectroscopy - Identifying the Functional Architecture
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and non-destructive method for identifying key functional groups.[3]
Core Insight: The spectrum will be dominated by a very strong carbonyl (C=O) stretch from the ester and strong C-O stretching vibrations from the ester and the two aromatic ether linkages. The absence of a broad O-H stretch (typically >3200 cm⁻¹) confirms the successful protection of the phenolic hydroxyl groups.
Expected IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3100-3000 | Medium | C-H stretch | Aromatic rings |
| 2980-2850 | Medium | C-H stretch | Aliphatic (tert-butyl, -CH₂-) |
| ~1715 | Strong | C=O stretch | tert-Butyl Ester |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch | Aromatic rings |
| ~1250 & ~1100 | Strong | C-O stretch | Aryl Ether & Ester [4] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal.
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Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
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Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Part 4: Nuclear Magnetic Resonance - Assembling the Atomic Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and relative number of protons and carbons in the molecule.
¹H NMR Spectroscopy: The Proton Perspective
Core Insight: The symmetry of the molecule simplifies the ¹H NMR spectrum significantly. The two benzyloxy groups are chemically equivalent, as are the two protons on the central aromatic ring. This results in fewer signals than one might initially expect, a key structural clue.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.45 - 7.30 | Multiplet | 10H | Ar-H (Benzyl) | Protons of the two phenyl rings of the benzyloxy groups. |
| ~7.25 | Singlet | 2H | Ar-H (Benzoate) | The two equivalent protons on the central ring, deshielded by the ester and ether groups. |
| ~5.15 | Singlet | 4H | -O-CH₂ -Ph | The two equivalent methylene groups of the benzyloxy substituents. |
| ~1.58 | Singlet | 9H | -C(CH₃ )₃ | The nine equivalent protons of the sterically shielded tert-butyl group.[5] |
¹³C NMR Spectroscopy: The Carbon Backbone
Core Insight: ¹³C NMR complements the proton data by revealing the number and type of carbon environments. Again, the molecule's symmetry will lead to fewer than 25 signals. The chemical shifts are highly diagnostic of the carbon type (ester carbonyl, aromatic, aliphatic).
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~164.5 | C =O | Ester carbonyl carbon, significantly deshielded. |
| ~152.0 | Ar-C -O (Benzoate) | Aromatic carbons directly attached to the benzyloxy groups. |
| ~136.5 | Ar-C (ipso, Benzyl) | Carbons in the benzyl rings to which the -CH₂- group is attached. |
| ~131.0 | Ar-C -C=O (Benzoate) | The ipso-carbon of the central ring attached to the ester group. |
| ~128.8, ~128.3, ~127.5 | Ar-C H (Benzyl) | The protonated carbons of the benzyl rings. |
| ~118.0 | Ar-C -Br | Aromatic carbon attached to bromine; shielded by the halogen. |
| ~110.5 | Ar-C H (Benzoate) | The two equivalent protonated carbons of the central ring. |
| ~82.0 | -O-C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~72.0 | -O-C H₂-Ph | Methylene carbons of the benzyloxy groups.[6] |
| ~28.1 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
Experimental Protocol: NMR Sample Preparation & Acquisition
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Sample Preparation: Accurately weigh and dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with sufficient relaxation delay (d1) of at least 1-2 seconds.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
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Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS reference. Integrate the ¹H NMR signals to determine the relative proton ratios.
Figure 2: Correlation of key structural fragments with their characteristic spectroscopic signals.
Conclusion: A Self-Validating Structural Assignment
The structural elucidation of tert-butyl 3,5-bis(benzyloxy)-4-bromobenzoate is achieved through a systematic and synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry establishes the correct molecular formula (C₂₅H₂₅BrO₄) and confirms the presence of a single bromine atom through its isotopic signature. Infrared spectroscopy identifies the critical ester and ether functional groups while confirming the absence of free hydroxyls.
Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atomic-level map. The simplicity of the spectra, driven by the molecule's C₂ symmetry, is a key finding. The characteristic signals for the tert-butyl group, the two equivalent benzyloxy substituents, and the symmetrically substituted central aromatic ring all align perfectly with the proposed structure. Each piece of data from one technique is corroborated by the others, leading to a single, unambiguous, and self-validated structural assignment. This rigorous analytical confirmation is the bedrock upon which reliable and reproducible chemical synthesis is built.
References
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Kumar, S., & Sharma, P. (2013). Synthesis, antimicrobial evaluation and QSAR studies of gallic acid derivatives. SpringerPlus, 2(1), 203. Available at: [Link]
-
Bukhari, S. N. A., Jasamai, M., & Jantan, I. (2019). Synthesis and Biological Evaluation of Novel Gallic Acid Analogues as Potential Antimicrobial and Antioxidant Agents. Scientific reports, 9(1), 668. Available at: [Link]
-
Kadirova, S. O., Yuldasheva, M. R., & Abdumannopova, N. B. (2024). SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. Austrian Journal of Technical and Natural Sciences, (7-8). Available at: [Link]
-
Stanchev, S., & Zhelyazkova, M. (2007). [Synthesis of gallic acid derivatives with L-thiazolidin-4-carboxylic acid and study on their antiradical and antitoxic activity]. Akush Ginekol (Sofiia), 46 Suppl 3, 22-25. Available at: [Link]
-
Int. J. Pharm. Sci. Rev. Res. (2014). Synthesis and Biological Evaluation of Gallic acid Peptide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 224-230. Available at: [Link]
-
Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]
-
Fiveable. (2026). Spectroscopy of Ethers. Fiveable. Available at: [Link]
